Apalutamide

Overview

Description

Apalutamide is a nonsteroidal antiandrogen medication primarily used in the treatment of prostate cancer. It is specifically indicated for use in conjunction with castration in the treatment of non-metastatic castration-resistant prostate cancer . This compound acts as an antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone in the prostate gland and elsewhere in the body .

Scientific Research Applications

Apalutamide is extensively used in scientific research, particularly in the field of oncology. It is used to study the treatment of non-metastatic castration-resistant prostate cancer and metastatic castration-sensitive prostate cancer . Clinical trials have shown that this compound significantly improves metastasis-free survival and overall survival in patients with prostate cancer . Additionally, it is used in research to understand the mechanisms of androgen receptor signaling and resistance in prostate cancer .

In Vivo

Apalutamide has been studied extensively in animal models of prostate cancer. In a mouse model of prostate cancer, this compound was found to significantly reduce tumor growth and tumor burden. In addition, this compound was found to reduce androgen receptor (this compound) expression and block this compound signaling in prostate cancer cells.

In Vitro

Apalutamide has also been studied in in vitro experiments. In a cell-based assay, this compound was found to inhibit the growth of prostate cancer cells by blocking the this compound signaling pathway. In addition, this compound was found to reduce the expression of androgen-responsive genes, such as PSA and this compound.

Mechanism of Action

Target of Action

Apalutamide is a potent androgen receptor (AR) antagonist . The primary target of this compound is the androgen receptor (AR), a nuclear receptor that is activated by binding of androgens, such as testosterone and dihydrotestosterone . The AR plays a crucial role in the development and progression of prostate cancer .

Mode of Action

This compound selectively binds to the ligand-binding domain of the AR . This binding prevents AR nuclear translocation, DNA binding, and transcription of AR gene targets in prostate tumors . In other words, this compound blocks the effect of androgens that promote tumor growth . Unlike bicalutamide, another AR antagonist, this compound antagonizes AR-mediated signaling even in AR overexpressing human castration-resistant prostate cancer (CRPC) cell lines .

Biochemical Pathways

The AR signaling pathway is the primary biochemical pathway affected by this compound . By inhibiting the AR, this compound disrupts this pathway, leading to a decrease in the transcription of AR gene targets that promote tumor growth . This results in an antitumor action, blocking the effect of androgens .

Pharmacokinetics

This compound is rapidly absorbed, and its apparent steady-state volume of distribution is large (276 L), reflecting a wide body distribution . It is eliminated slowly, with its apparent clearance increasing from 1.31 L/h after the first dose to 2.04 L/h at steady state . After 4 weeks of treatment, more than 95% of steady-state exposure of this compound is reached . At a dose of this compound 240 mg/day, this compound exhibits a 5.3-fold accumulation in plasma . The elimination of this compound and the formation of its active metabolite, N-desmethyl this compound, is mediated by both CYP2C8 and CYP3A4 .

Result of Action

The molecular effect of this compound is the inhibition of AR nuclear translocation, DNA binding, and transcription of AR gene targets . This leads to a decrease in the transcription of genes that promote tumor growth, resulting in an antitumor action . On a cellular level, this compound treatment has been shown to produce tumor regressions in a dose-dependent manner in mice bearing human CRPC xenograft models .

Action Environment

For instance, the presence of CYP3A4 or CYP2C8 inhibitors or inducers can affect the pharmacokinetics of this compound . No major changes in the pharmacokinetics of this compound are expected with strong cyp3a4/cyp2c8 inhibitors/inducers .

Biological Activity

Apalutamide has been shown to inhibit the growth of prostate cancer cells in both in vivo and in vitro experiments. This compound has also been shown to reduce the expression of androgen-responsive genes, such as PSA and this compound. In addition, this compound was found to reduce tumor growth and tumor burden in a mouse model of prostate cancer.

Biochemical and Physiological Effects

This compound has been shown to inhibit the activity of the androgen receptor (this compound), which is responsible for the growth and proliferation of prostate cancer cells. This compound also reduces the expression of androgen-responsive genes, such as PSA and this compound. In addition, this compound was found to reduce tumor growth and tumor burden in a mouse model of prostate cancer.

Advantages and Limitations for Lab Experiments

Apalutamide has several advantages and limitations for laboratory experiments. One advantage of this compound is that it is a novel non-steroidal androgen receptor (this compound) inhibitor that has recently been approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC). This compound has also been studied extensively in both in vivo and in vitro experiments, and has been shown to inhibit the growth of prostate cancer cells.

However, there are also some limitations to using this compound in laboratory experiments. One limitation is that this compound has not been studied extensively in humans, so the safety and efficacy of this compound in humans is not yet known. In addition, this compound is a novel drug, so the long-term effects of this compound on humans are not yet known.

Future Directions

The future of apalutamide research is promising. Future research should focus on the safety and efficacy of this compound in humans, as well as its long-term effects. In addition, future research should focus on the development of novel formulations of this compound, such as nanotechnology-based formulations, which could improve the efficacy and safety of the drug. Furthermore, future research should focus on the combination of this compound with other drugs, such as chemotherapy agents, which could lead to improved efficacy and safety of the drug. Finally, future research should focus on the development of biomarkers that could be used to predict the response to this compound treatment.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Apalutamide plays a significant role in biochemical reactions. It selectively binds to the ligand-binding domain of the androgen receptor (AR), blocking AR nuclear translocation or binding to androgen response elements . This interaction with AR inhibits the growth of prostate cancer cells and androgen-mediated gene transcription .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It exerts an antitumor action by blocking the effect of androgens that promote tumor growth . In prostate tumors, this compound targets the AR ligand-binding domain and prevents AR nuclear translocation, DNA binding, and transcription of AR gene targets .

Molecular Mechanism

This compound acts as an antagonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . By binding directly to the ligand-binding domain of the AR, it prevents the effects of these hormones in the prostate gland and elsewhere in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound treatment produces tumor regressions in a dose-dependent manner . Furthermore, this compound has shown good tolerability and safety profile in clinical studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in mice bearing human CRPC xenograft models, this compound treatment produced tumor regressions in a dose-dependent manner that was more effective than that of Bicalutamide or Enzalutamide .

Metabolic Pathways

This compound is predominantly metabolized via cytochrome P450 (CYP) 2C8 and CYP3A4 . Seventeen this compound metabolites and six main metabolic clearance pathways have been identified .

Transport and Distribution

This compound is widely distributed within cells and tissues. Its absorption is rapid, and the apparent steady-state volume of distribution is large, reflecting a wide body distribution .

Subcellular Localization

The subcellular localization of this compound is primarily at the androgen receptor in the cytoplasm of cells. Upon binding to the androgen receptor, this compound prevents the translocation of the receptor to the nucleus, thereby inhibiting the transcription of AR gene targets .

Preparation Methods

The synthesis of apalutamide involves several steps. One method includes the reaction of isothiocyanate with methyl benzamide under microwave conditions, followed by hydrolysis . Another method involves the preparation of this compound in the presence of a neutralizing agent such as triethylsilylchloride, zinc chloride, or acetic acid, followed by treatment with acid . These methods aim to be efficient, economical, and environmentally friendly.

Chemical Reactions Analysis

Apalutamide undergoes various chemical reactions, including hydrolysis, oxidation, photolysis, and thermal stress . Under these conditions, several degradation products are formed, which can be separated and characterized using high-performance liquid chromatography and mass spectrometry . Common reagents used in these reactions include acids, bases, and oxidizing agents.

Comparison with Similar Compounds

Apalutamide is often compared with other second-generation antiandrogens such as darolutamide and enzalutamide. While all three compounds have similar mechanisms of action, darolutamide has the highest binding affinity to androgen receptors . This compound and enzalutamide have high absorption rates regardless of food intake, whereas darolutamide requires administration with food due to its low bioavailability . Additionally, darolutamide has lower central nervous system penetration and a lower risk of cytochrome P450 drug interactions compared to this compound and enzalutamide .

Conclusion

This compound is a crucial compound in the treatment of prostate cancer, with significant applications in scientific research. Its unique mechanism of action and comparison with similar compounds highlight its importance in the field of oncology. The synthesis and chemical reactions of this compound provide insights into its preparation and stability, making it a valuable compound for both clinical and research purposes.

Properties

IUPAC Name |

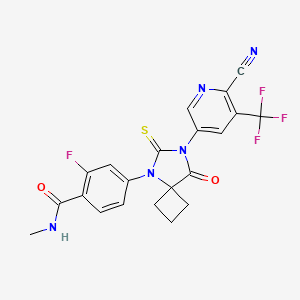

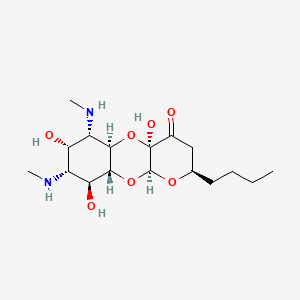

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBWBFZLDZWPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F4N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241899 | |

| Record name | ARN-509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Persistent androgen receptor (AR) signaling is a common feature of castration-resistant prostate cancer (CRPC), attributed to AR gene-amplification, AR gene mutation, increased AR expression or increased androgen biosynthesis in prostate tumors. Apalutamide is an antagonist of AR that to the binding-site in the ligand-binding domain of the receptor with the IC50 of 16 nM. Upon binding, apalutamide disrupts AR signalling, inhibits DNA binding, and impedes AR-mediated gene transcription. Apalutamide impairs the translocation of AR from the cytoplasm to the nucleus thus reduces the concentrations of AR available to interact with the androgen response-elements (AREs). Upon treatment with apalutamide, AR was not recruited to the DNA promoter-regions. Its main metabolite, N-desmethyl apalutamide, is a less potent inhibitor of AR, and exhibited one-third the activity of apalutamide in an in vitro transcriptional reporter assay. | |

| Record name | Apalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

956104-40-8 | |

| Record name | Apalutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956104-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apalutamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956104408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARN-509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T36H88UA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Apalutamide?

A1: this compound is a selective, competitive inhibitor of the androgen receptor (AR) signaling pathway. [, , ] It directly binds to the ligand-binding domain of the androgen receptor, effectively blocking its function. [, , ] This prevents AR-mediated transcriptional activity by hindering nuclear translocation, DNA binding, and subsequent gene expression. [, ]

Q2: Does this compound affect the androgen receptor in cells beyond cancer cells?

A2: Research suggests that this compound's effects extend beyond cancer cells, as the androgen receptor is also expressed in stromal and immune cells. [] This broader interaction could have implications for both innate and adaptive immune responses within the tumor microenvironment. []

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. For precise information, consult comprehensive chemical databases or the drug's official documentation.

Q4: Can this compound tablets be administered differently for patients who have difficulty swallowing?

A4: Yes, this compound tablets exhibit a unique property of easy disintegration and dispersion in aqueous vehicles. [] This eliminates the need to crush or split the tablets. [] Studies show that mixing this compound tablets with applesauce, yogurt, orange juice, or green tea does not affect drug purity, dose, or stability, offering alternative administration methods. []

Q5: Does the time taken to prepare an this compound mixture in an aqueous vehicle affect its efficacy?

A5: Research suggests that variations in preparation time for this compound mixtures in applesauce, yogurt, orange juice, or green tea do not influence drug purity, dose, or stability. [] This highlights the flexibility in preparation without compromising drug quality.

Q6: What are the long-term stability characteristics of this compound?

A6: The research papers predominantly focus on short-term stability studies, particularly in the context of formulation and administration. [, ] Long-term stability data under various conditions require further investigation.

Q7: How is this compound metabolized in the body?

A7: this compound is primarily metabolized in the liver. [] Studies indicate a significant role of CYP2C8 and CYP3A4 enzymes in its metabolism. [] This metabolic pathway leads to the formation of several metabolites, with the N-desmethyl metabolite (M3) and an inactive carboxylic acid metabolite (M4) being the most abundant in plasma. []

Q8: What is the bioavailability of this compound after oral administration?

A8: Research shows that this compound exhibits nearly 100% absolute oral bioavailability. [] This suggests efficient absorption from the gastrointestinal tract.

Q9: How is this compound eliminated from the body?

A9: this compound demonstrates a slow elimination profile, with a mean plasma half-life ranging from 151 to 178 hours. [] It is predominantly excreted through urine (64.6%) and feces (24.3%). []

Q10: What is the evidence for this compound's efficacy in treating prostate cancer?

A10: Multiple clinical trials, including SPARTAN and TITAN, demonstrate this compound's efficacy in treating specific types of prostate cancer. [, , , , , , , , , ] In the SPARTAN trial, this compound significantly prolonged metastasis-free survival in men with non-metastatic castration-resistant prostate cancer. [] Similarly, the TITAN trial demonstrated improved overall survival and radiographic progression-free survival in patients with metastatic castration-sensitive prostate cancer. [, , ]

Q11: Does prior treatment with other therapies impact this compound's effectiveness?

A11: Research suggests that prior exposure to AR signaling inhibitors may influence this compound's effectiveness. [] In a study evaluating this compound combined with abiraterone acetate plus prednisone, patients without prior exposure to AR signaling inhibitors exhibited a longer treatment duration and a more significant decrease in prostate-specific antigen (PSA) levels. []

Q12: What are the common side effects associated with this compound treatment?

A12: While this Q&A focuses on the scientific aspects of this compound and not its side effects, the research does highlight that skin rash is a frequently reported adverse event associated with this compound treatment. [, , , , , , , , , ]

Q13: Are there any ongoing research efforts to improve this compound delivery to specific targets?

A13: The provided research papers primarily focus on this compound's pharmacologic properties and clinical trial results. Information regarding targeted drug delivery approaches or specific formulation strategies to enhance tissue penetration requires further investigation.

Q14: Are there specific biomarkers associated with this compound response or resistance?

A14: Research suggests that PSA decline during this compound therapy correlates with improved survival and positive treatment outcomes in individuals with metastatic prostate cancer. [] Deep PSA decline could serve as a potential biomarker for monitoring treatment response and predicting long-term benefits. []

Q15: What analytical methods are employed to quantify this compound levels?

A15: Several analytical techniques are utilized to quantify this compound, including liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] A validated LC-MS/MS method using dried blood spots has been developed, offering a minimally invasive sampling approach for pharmacokinetic studies. []

Q16: Have any analytical methods been developed to study the stability of this compound?

A16: Yes, researchers have developed and validated a stability-indicating ultra-performance liquid chromatography method using a diode array detector (UPLC-DAD) for quantifying this compound in human plasma. [] This method enables the assessment of this compound stability under various storage conditions, contributing to optimized formulation and storage practices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-[2-(triphenylmethoxy)ethoxy]ethoxy]-](/img/structure/B1683681.png)